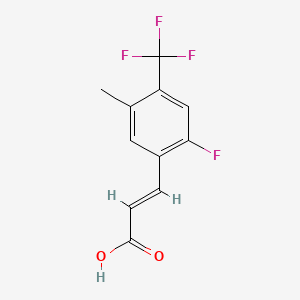

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBIVYJBNVUHLY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | m-Trifluoromethylbenzaldehyde (0.1 mol), acetaldehyde (0.25 mol), DBU (0.02 mol), tetrahydrofuran solvent, stirring at 20–25 °C for 48 h | Aldol condensation to form cinnamic acid derivative |

| 2 | Removal of excess acetaldehyde and solvent by vacuum distillation (<30 °C) | Concentrated reaction mixture |

| 3 | Neutralization with dilute HCl to pH 3–5, extraction with dichloromethane | Isolation of product |

| 4 | Concentration and vacuum distillation | Purified cinnamic acid derivative, yield ~75%, purity 98.5% (HPLC) |

This method’s key feature is the choice of base catalyst and solvent to optimize yield and purity while minimizing side reactions and waste.

Suzuki-Miyaura Coupling Method

For 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid specifically, the Suzuki-Miyaura cross-coupling reaction is a common synthetic route. This palladium-catalyzed reaction couples an aryl halide with an organoboron compound under mild conditions.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Reagents | Aryl halide (fluoro- and methyl-substituted), organoboron species with trifluoromethyl group |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Toluene or ethanol |

| Temperature | Mild heating (typically 60–100 °C) |

| Time | Several hours, optimized for yield |

This method is favored for its:

- Mild reaction conditions

- High selectivity and yield

- Compatibility with sensitive functional groups

It is widely used in industrial settings for large-scale synthesis due to scalability and reproducibility.

Additional Functional Group Transformations

After the core cinnamic acid structure is assembled, further chemical modifications can be performed to introduce or optimize the trifluoromethyl, fluoro, and methyl substituents:

- Oxidation : Using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert precursors into carboxylic acids.

- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce intermediates to alcohols or alkanes.

- Substitution : Nucleophilic substitution reactions using sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to modify substituents.

These transformations allow fine-tuning of the compound’s chemical properties and biological activity.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol Condensation | Substituted benzaldehyde, acetaldehyde | DBU, triethylamine, THF | Short route, mild conditions, high purity, scalable | Limited to certain substitution patterns |

| Suzuki-Miyaura Coupling | Aryl halide, organoboron compound | Pd catalyst, K2CO3, toluene/ethanol | High selectivity, mild conditions, industrially scalable | Requires expensive Pd catalyst |

| Oxidation/Reduction/Substitution | Various intermediates | KMnO4, CrO3, LiAlH4, NaBH4, NaOCH3 | Allows functional group modifications | May generate hazardous waste, multi-step |

Research Findings and Industrial Relevance

- The aldol condensation method for trifluoromethyl-substituted cinnamic acids has been patented and demonstrated to yield products with purity exceeding 98%, suitable for large-scale production.

- Suzuki-Miyaura coupling is the preferred method for synthesizing this compound due to its mild conditions and adaptability to various substituents, making it valuable in specialty chemical and pharmaceutical manufacturing.

- Optimization of base catalysts, solvents, and reaction parameters has been key to improving yields and minimizing environmental impact.

- The presence of trifluoromethyl and fluoro groups enhances the compound’s lipophilicity and biological activity, justifying the need for efficient synthetic routes.

Data Table: Representative Reaction Conditions and Outcomes

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block in Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique substituents facilitate the development of new synthetic methodologies, particularly in the area of fluorinated compounds.

Synthetic Routes

The compound can be synthesized through various methods, with the Suzuki-Miyaura coupling being one of the most common approaches. This palladium-catalyzed cross-coupling reaction typically involves:

- Reagents : Aryl halide and organoboron compound.

- Base : Potassium carbonate.

- Solvent : Toluene or ethanol.

This method is preferred due to its mild reaction conditions, which are conducive to high yields and purity .

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to traditional antibiotics:

| Compound | Target | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 25.9 |

| This compound | MRSA | 12.9 |

These results suggest that this compound may serve as a promising therapeutic agent against resistant bacterial strains .

Anti-inflammatory Potential

In vitro studies have shown that this compound can modulate inflammatory responses by affecting NF-κB activity. The following table summarizes its effects:

| Compound | Effect on NF-κB Activity | Percentage Change |

|---|---|---|

| This compound | Inhibition | -9% |

| Other compounds (R = 3-F-4-CF3) | Activation | +10–15% |

The modulation of NF-κB activity indicates potential applications in treating inflammatory diseases .

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals and agrochemicals, leveraging its unique chemical properties to create materials with specific functionalities.

Research Insights

Several case studies highlight its application in developing enzyme inhibitors and receptor ligands, showcasing its versatility in pharmaceutical research .

Wirkmechanismus

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro, methyl, and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, affecting its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid and related cinnamic acid derivatives:

Detailed Research Findings

Pharmacological Effects

Gastroprotective Activity :

Antioxidative Properties :

- Unsubstituted cinnamic acid and its alcohol derivatives protect pancreatic β-cells from oxidative stress by upregulating Nrf2, γ-GCSc, and HO-1 proteins, while suppressing apoptosis markers (e.g., caspase-3) .

- The target compound’s fluorine and methyl groups may amplify radical scavenging activity, though direct evidence is lacking.

Biologische Aktivität

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid (CAS No. 1324063-28-6) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of fluorine atoms is known to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

These results demonstrate that this compound can outperform traditional antibiotics like ampicillin in certain scenarios, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Anti-inflammatory Potential

In vitro studies using THP1-Blue™ NF-κB cells have shown that the compound can modulate inflammatory responses. After stimulation with lipopolysaccharides (LPS), certain derivatives demonstrated varying degrees of NF-κB activity modulation.

| Compound | Effect on NF-κB Activity | Percentage Change |

|---|---|---|

| This compound | Inhibition | -9% |

| Other compounds (R = 3-F-4-CF3) | Activation | +10–15% |

The modulation of NF-κB activity suggests that this compound may have applications in treating inflammatory diseases by downregulating pro-inflammatory pathways.

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.

- Gene Expression Modulation : It influences gene expression related to oxidative stress and apoptosis, indicating a role in cellular signaling pathways.

- Transport and Distribution : The compound's distribution within cells is facilitated by interactions with transporters, which may enhance its localization to specific organelles like mitochondria, where it can impact energy metabolism.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against MRSA isolates, showcasing a significant decrease in bacterial viability at MIC concentrations.

- Cytotoxicity Assessment : The MTT assay results indicated low cytotoxicity for most tested concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts acylation, modified for fluorinated intermediates. To optimize yields:

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups.

- Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands resistant to fluorinated byproducts .

- Monitor reaction progress via HPLC or 19F NMR to detect intermediates and adjust stoichiometry .

- For scale-up, apply process control simulations to identify temperature/pH sensitivities .

Advanced: How can computational methods predict regioselectivity in trifluoromethyl group substitutions during synthesis?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) at the B3LYP/6-31G(d) level can model electron density distribution to predict substituent orientation.

- Use ICReDD’s reaction path search to simulate transition states and identify kinetic vs. thermodynamic control .

- Validate predictions with X-ray crystallography of intermediates (e.g., boronic acid derivatives in ) .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Detect trace impurities (e.g., de-fluorinated byproducts) using C18 columns and 0.1% TFA in mobile phase .

- 19F NMR : Resolve trifluoromethyl and fluoro substituents (δ -60 to -70 ppm for CF₃; -110 ppm for aromatic F) .

- XRD : Confirm crystal packing effects on stability, referencing fluorinated benzoic acid analogs ( ) .

Advanced: How to resolve contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms.

- Cross-validate using ab initio molecular dynamics (AIMD) to account for solvent effects omitted in static DFT .

- Compare with structurally similar compounds (e.g., ’s thiazole derivatives) to identify electronic vs. steric influences .

Basic: What safety protocols are essential when handling fluorinated cinnamic acid derivatives?

Methodological Answer:

- Use PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons to prevent dermal/ inhalation exposure .

- Store in airtight containers under nitrogen to avoid moisture-induced degradation .

- Neutralize waste with calcium carbonate before disposal to mitigate fluoride ion release .

Advanced: How to design experiments to assess thermal stability and decomposition pathways?

Methodological Answer:

- TGA-DSC : Measure decomposition onset temperatures under N₂/O₂ atmospheres to identify oxidative vs. pyrolytic pathways.

- GC-MS : Analyze evolved gases (e.g., HF, CO₂) during thermal degradation, referencing protocols for fluorophenols ( ) .

- Compare with accelerated aging studies (40°C/75% RH) to simulate long-term storage stability .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- As a pharmacophore scaffold : Modify the cinnamic acid core for kinase inhibition or anti-inflammatory activity, analogous to ’s thiazole-acetic acid derivatives .

- Use in prodrug synthesis : Esterify the carboxylic acid group to enhance bioavailability, following protocols for fluorinated benzoic acids ( ) .

Advanced: How to isolate stereoisomers of fluorinated cinnamic acid derivatives?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral amines (e.g., cinchonidine) and monitor via PXRD .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Use ethanol/water mixtures (7:3 v/v) for high solubility at elevated temperatures and slow cooling to maximize crystal yield .

- Avoid DMSO due to strong coordination with the trifluoromethyl group, which may trap solvent in the lattice .

Advanced: How can machine learning improve reaction condition screening for novel derivatives?

Methodological Answer:

- Train models on ICReDD’s reaction databases to predict optimal catalysts/solvents for fluorinated systems .

- Integrate high-throughput experimentation (HTE) data with neural networks to refine yield predictions .

- Validate using microfluidic platforms for rapid parameter testing ( ’s chip-based methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.